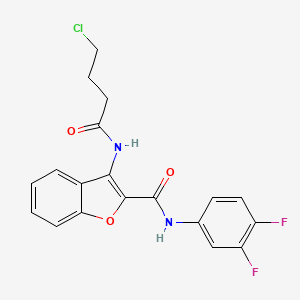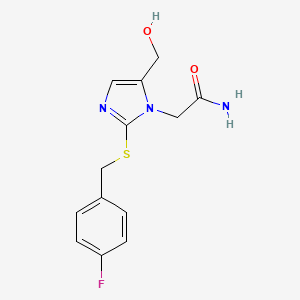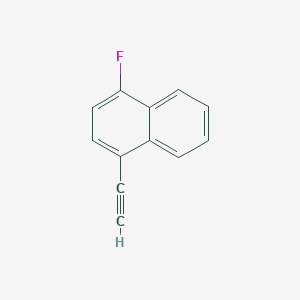
3-(Bromomethyl)-2-methanesulfonylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a carbon backbone with a bromomethyl group attached. The bromine atom is electronegative, which makes the carbon-bromine bond polar .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various reactions such as substitution reactions, elimination reactions, and coupling reactions .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless and have a chloroform-like odor. They have a relatively high density and are usually liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Electronics
3-(Bromomethyl)-2-(methylsulfonyl)thiophene: is utilized in the synthesis of side-chain thiophene-containing polymers . These polymers are significant in organic electronics due to their tunable properties and potential in applications like organic photovoltaics and field-effect transistors. The compound’s role in polymer synthesis is crucial for developing novel electroactive materials with desired electronic properties.
Photovoltaic Materials
The compound serves as a building block in conjugated polymers and small molecules for organic photovoltaic applications . Its incorporation into materials like thiophene–vinylene–thiophene (TVT) units enhances optical absorption, molecular aggregation, and charge mobility, which are essential for achieving high power conversion efficiency in solar cells.
Emissive Applications
In the field of emissive applications, 3-(Bromomethyl)-2-(methylsulfonyl)thiophene contributes to the development of fluorescent thiophene-based materials . These materials are explored for their potential as fluorescent biomarkers and components in organic light-emitting diodes (OLEDs), where high emission quantum yields are desirable.
Medicinal Chemistry
Thiophene derivatives, including 3-(Bromomethyl)-2-(methylsulfonyl)thiophene , are explored for their fluorescent properties in medicinal chemistry . They can be used as fluorescent probes or markers in biological systems, aiding in the visualization and study of various biological processes.
Material Science
This compound plays a role in material science, particularly in the synthesis of thiophene-fused polyaromatics . These materials exhibit properties like columnar liquid crystal phases, fluorescence, and electrochemical activity, making them suitable for use in organic electronics and optical devices.
Environmental Science
In environmental science, thiophene-based materials, including those derived from 3-(Bromomethyl)-2-(methylsulfonyl)thiophene , are used as photocatalysts . They facilitate the synthesis of environmentally benign compounds and support green chemistry initiatives by providing efficient and recyclable catalytic systems.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-2-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCFANBKLWARQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-(methylsulfonyl)thiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)


![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)





![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)